![molecular formula C9H10ClNO2 B3028378 (S)-isoindoline-1-carboxylic acid hydrochloride CAS No. 1965314-73-1](/img/structure/B3028378.png)
(S)-isoindoline-1-carboxylic acid hydrochloride
Overview
Description
Isoindoline is a heterocyclic organic compound that contains a benzene ring fused to a piperidine ring. The term “isoindoline” usually refers to the parent compound, but it can also refer to any derivatives that maintain the core isoindoline structure. The “(S)” prefix indicates that this compound is a specific enantiomer, or spatial arrangement, of the isoindoline molecule . The “carboxylic acid” part suggests the presence of a carboxylic acid functional group (-COOH), and “hydrochloride” indicates that this compound forms a salt with hydrochloric acid .
Scientific Research Applications
Natural Products and Bioactivity
Isoindolin-1-one or 1-isoindolinone frameworks, closely related to (S)-isoindoline-1-carboxylic acid hydrochloride, are found in a range of naturally occurring compounds with diverse biological activities. These frameworks have shown therapeutic potential for various chronic diseases, with recent advancements in synthetic methods enhancing the scope of 1-isoindolinone chemistry. This has broadened the possibilities for medicinal chemistry applications, particularly in the development of new drugs and therapeutic agents (Upadhyay et al., 2020).
Catalytic Applications
(S)-Isoindoline-1-carboxylic acid hydrochloride derivatives have been employed as catalysts in oxidative reactions, demonstrating efficiency and selectivity. For instance, iron(III) complexes of isoindoline have been used to catalyze the oxidative decarboxylation and deamination of amino acids, leading to the formation of ethylene or carbonyl compounds. This showcases the compound's utility in facilitating environmentally friendly chemical transformations (Lakk-Bogáth et al., 2015).
Synthesis of Complex Molecules
The compound plays a crucial role in the synthesis of complex molecules such as tetrabenzoporphins and isoindologens, which are important in fields like material science and photodynamic therapy. For example, reactions involving isoindoline hydrochloride have led to the synthesis of zinc tetrabenzoporphin and zinc meso-tetraphenyltetrabenzoporphin, highlighting its versatility in organic synthesis (Kopranenkov et al., 1985).
Green Chemistry and Sustainable Synthesis
(S)-Isoindoline-1-carboxylic acid hydrochloride derivatives have also been explored in the context of green chemistry. The water extract of onion peel ash, for example, has been utilized as a green catalytic system for the synthesis of isoindoline-1,3-dione derivatives, emphasizing the compound's role in promoting sustainable chemical practices (Journal et al., 2019).
properties
IUPAC Name |
(1S)-2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLOVZNYPOQII-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2[C@H](N1)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-isoindoline-1-carboxylic acid hydrochloride | |
CAS RN |
1965314-73-1 | |
Record name | 1H-Isoindole-1-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1), (1S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965314-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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